4-Bromo-2,7,8-trimethylquinoline
Description
4-Bromo-2,7,8-trimethylquinoline (molecular formula: C₁₂H₁₂BrN; molecular weight: 250.13 g/mol) is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and methyl groups at the 2-, 7-, and 8-positions of the quinoline scaffold . This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the methyl groups influence lipophilicity and steric hindrance, critical for optimizing drug-like properties or material stability .
Properties
IUPAC Name |
4-bromo-2,7,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFLDIBSLKLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653710 | |
| Record name | 4-Bromo-2,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-61-6 | |
| Record name | 4-Bromo-2,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7,8-trimethylquinoline typically involves the bromination of 2,7,8-trimethylquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,7,8-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-bromo-2,7,8-trimethylquinone.
Reduction: Amines, such as this compound-4-amine.
Substitution: Hydroxylated or aminated derivatives, such as 4-bromo-2,7,8-trimethylquinolin-4-ol or this compound-4-amine.
Scientific Research Applications
4-Bromo-2,7,8-trimethylquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-2,7,8-trimethylquinoline is structurally similar to other brominated quinolines, such as 4-bromo-2,6,8-trimethylquinoline and 4-bromo-2,8-dimethylquinoline. its unique substitution pattern at the 2, 7, and 8 positions distinguishes it from these compounds. The presence of the bromine atom at the 4-position also imparts different chemical reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
Table 1: Comparison with Brominated and Chlorinated Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| This compound | Br (C4), CH₃ (C2, C7, C8) | 250.13 | High lipophilicity; drug synthesis |
| 4-Bromo-7,8-dichloroquinoline | Br (C4), Cl (C7, C8) | 281.45 | Enhanced electrophilicity; agrochemicals |
| 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline | Br (C8), Cl (C2), CF₃ (C4) | 310.50 | Fluorophilic properties; catalysts |
Key Findings :
- The methyl groups in this compound reduce electrophilic reactivity compared to chlorinated analogs (e.g., 4-Bromo-7,8-dichloroquinoline) but improve metabolic stability in biological systems .
- Trifluoromethyl groups (e.g., in 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline) increase electron-withdrawing effects, enhancing suitability for cross-coupling reactions in materials science .
Methyl-Substituted Quinolines
Table 2: Methyl Group Positional Effects
| Compound Name | Substituents | Reactivity in SNAr* | Biological Activity (IC₅₀, μM) |
|---|---|---|---|
| This compound | CH₃ (C2, C7, C8) | Moderate | 12.3 (Anticancer assay) |
| 3-Bromo-7-methylquinoline | CH₃ (C7) | High | 8.9 (Antimicrobial assay) |
| 8-Methylquinoline | CH₃ (C8) | Low | >50 (Inactive) |
*SNAr = Nucleophilic Aromatic Substitution.
Key Findings :
- Steric hindrance from the 2,7,8-trimethyl groups in this compound reduces SNAr reactivity compared to mono-methylated analogs (e.g., 3-Bromo-7-methylquinoline) .
- Despite lower reactivity, the trimethyl configuration improves selectivity in targeting enzymes or receptors, as seen in its moderate anticancer activity .
Trifluoromethyl-Containing Quinolines
Table 3: Impact of Trifluoromethyl Groups
| Compound Name | Substituents | LogP* | Applications |
|---|---|---|---|
| This compound | CH₃ (C2, C7, C8) | 3.8 | Medicinal chemistry |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Br (C4), F (C6), CF₃ (C2) | 4.2 | Organic semiconductors |
| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | Br (C4), CF₃ (C2, C8) | 5.1 | High-temperature materials |
*LogP = Partition coefficient (measure of lipophilicity).
Key Findings :
- The absence of trifluoromethyl groups in this compound results in lower LogP compared to fluorinated analogs, favoring solubility in pharmaceutical formulations .
- Trifluoromethyl groups (e.g., in 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline) enhance thermal stability, making them superior for industrial material synthesis .
Biological Activity
4-Bromo-2,7,8-trimethylquinoline (C12H12BrN) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- CAS Number : 1070879-61-6
- Molecular Formula : C12H12BrN
- Linear Formula : C12H12BrN
Biological Activity Overview
The biological activity of this compound is linked to its structural features which enable interactions with various biological targets. Research indicates that compounds in the quinoline family often exhibit diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. For instance, 2,2,4-trimethyl-1,2-dihydroquinolines have been shown to possess significant antibacterial effects. The presence of the bromine atom in this compound may enhance its interaction with bacterial enzymes or membranes, potentially increasing its efficacy against certain pathogens .
Anti-inflammatory Effects
Quinoline derivatives have also demonstrated anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that compounds similar to this compound can inhibit lipid peroxidation and may serve as effective agents in reducing inflammation .
Anticancer Potential
Recent studies have explored the anticancer potential of quinoline derivatives. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer therapy. For example, certain derivatives have been identified as inhibitors of specific kinases involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.
- Oxidative Stress Reduction : By acting as antioxidants, these compounds can mitigate oxidative stress within cells.
Case Studies and Research Findings
A number of studies have investigated the biological effects of related compounds:
- Study on Antibacterial Activity : A study found that dihydroquinoline derivatives exhibited high specificity for bacterial dihydrofolate reductase, leading to potent antibacterial activity .
- Anti-inflammatory Research : Another study demonstrated that certain quinoline derivatives reduced inflammation markers in animal models by inhibiting COX enzymes .
- Anticancer Activity : Research has shown that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Data Table: Biological Activities of Quinoline Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
